

An In-depth Technical Guide to 1,1-Dibutoxybutane: Chemical Properties and Structure

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Compound of Interest

Compound Name: 1,1-Dibutoxybutane

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Introduction

1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal, is an organic compound with the chemical formula $C_{12}H_{26}O_2$.^{[1][2][3][4][5]} It belongs to the acetal functional group, characterized by two ether linkages attached to the same carbon atom. This colorless liquid possesses a distinctive rubber-like odor and finds applications in organic synthesis as an intermediate, additive, and starting material.^[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **1,1-Dibutoxybutane**.

Chemical Structure and Identification

The structural identity of **1,1-Dibutoxybutane** is well-established through various chemical identifiers.

Identifier	Value	Source
IUPAC Name	1,1-dibutoxybutane	[4]
CAS Number	5921-80-2	[1][3][4][5]
Molecular Formula	C12H26O2	[1][2][3][4][5]
Molecular Weight	202.33 g/mol	[1][3][4][5]
SMILES	CCCCOC(CCC)OCCCC	[1]
InChI	InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3	[1][3][5]
InChIKey	WQRBJFZKPWPIJD-UHFFFAOYSA-N	[1][3][5]
Synonyms	Butyraldehyde dibutyl acetal, Lageracetal	[1][2][3][4][5]

Physicochemical Properties

The physical and chemical properties of **1,1-Dibutoxybutane** are summarized in the table below.

Property	Value	Unit	Source
Boiling Point	214	°C	[2] [6] [7]
Density	0.8669 (at 25 °C)	g/cm ³	[2]
Refractive Index	1.4140 - 1.4180	[2]	
Flash Point	51	°C	[6]
Solubility	Soluble in alcohol and ether; almost insoluble in water.	[2]	
Vapor Pressure	Not available		
Melting Point	Not available		

Experimental Protocols

Synthesis of 1,1-Dibutoxybutane via Catalytic Conversion of n-Butanol

A documented method for the synthesis of **1,1-Dibutoxybutane** involves the conversion of n-butanol using a Chromium/Activated Carbon (Cr/AC) catalyst.[\[8\]](#)

Materials:

- n-Butanol
- Chromium/Activated Carbon (Cr/AC) catalyst
- Acetone
- 1.0 M Hydrochloric acid
- Hydrogen gas
- Ammonia vapor

Catalyst Preparation:

- Activate coconut shell carbon at 650 °C in a hydrogen atmosphere (15 mL/min flow rate) for 4 hours.
- Wash the activated carbon with acetone in a Soxhlet apparatus for 15 cycles.
- Subsequently, wash the carbon three times with 1.0 M HCl.
- Sieve the washed carbon to a 60-80 mesh size.
- Impregnate the activated carbon with a Cr(VI) solution.
- Reduce the chromium-impregnated carbon with H₂ at 650 °C.[8]

Reaction Procedure:

- Place 5 g of the Cr/AC catalyst into a reactor.
- Heat the reactor to the desired temperature (e.g., 450 °C).
- Introduce n-butanol at a specific flow rate (e.g., 0.10 mL/min) along with a hydrogen gas flow (15 mL/min).
- The product, **1,1-dibutoxybutane**, is collected and can be analyzed by GC-MS and ¹H-NMR. The highest reported yield of 53.42% was achieved at 450 °C with a catalyst amount of 5 g and an alcohol flow rate of 0.10 mL/min.[8]

Analysis: The synthesized product can be characterized using the following techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture.
- Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the structure of the product. The ¹H-NMR spectrum of **1,1-dibutoxybutane** shows a characteristic triplet signal at a chemical shift of 4.447 ppm corresponding to the proton on the acetal carbon (R-CH-CH-O)-CH-. [8]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **1,1-Dibutoxybutane**.

- Mass Spectrometry (GC-MS): The NIST WebBook provides mass spectral data for **1,1-Dibutoxybutane**, which can be used for its identification in complex mixtures.[\[3\]](#)[\[9\]](#)
- ¹³C NMR Spectra: Publicly available spectral databases contain the ¹³C NMR spectrum for **1,1-Dibutoxybutane**.[\[4\]](#)
- IR Spectra: While not explicitly found for **1,1-Dibutoxybutane** in the initial search, related compounds' IR data are available and can provide expected absorption regions.[\[10\]](#)

Safety and Handling

1,1-Dibutoxybutane is classified as a flammable liquid and vapor.[\[4\]](#)[\[6\]](#)

GHS Hazard Statements:

- H226: Flammable liquid and vapor.[\[4\]](#)[\[6\]](#)

Precautionary Statements:

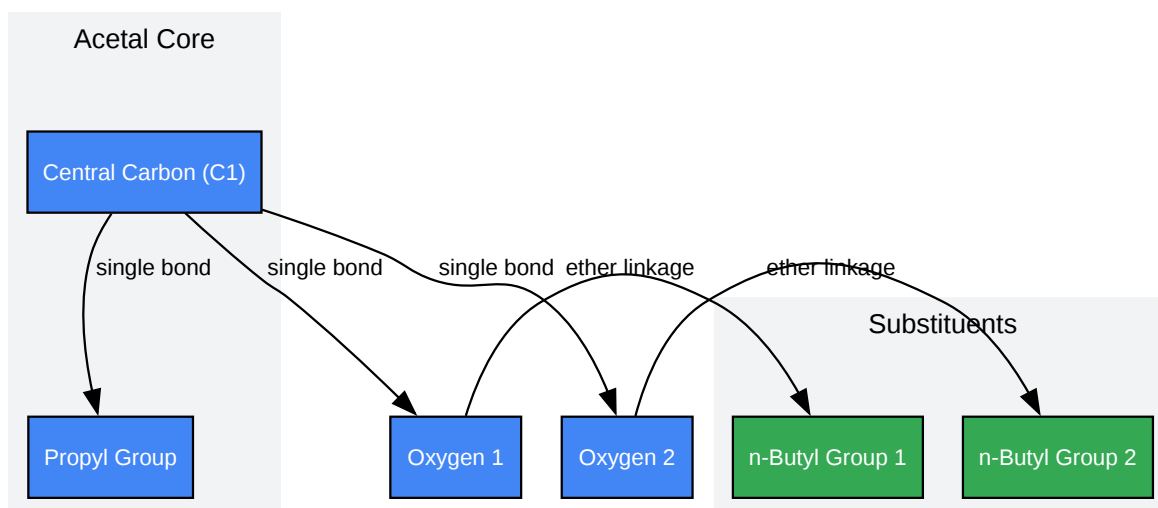
- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
- P233: Keep container tightly closed.
- P240: Ground/bond container and receiving equipment.
- P241: Use explosion-proof electrical/ventilating/lighting equipment.
- P242: Use only non-sparking tools.
- P243: Take precautionary measures against static discharge.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
- P370+P378: In case of fire: Use appropriate media to extinguish.
- P403+P235: Store in a well-ventilated place. Keep cool.
- P501: Dispose of contents/container in accordance with local regulations.[4][6]

It is volatile and should be stored in a cool, well-ventilated area in a tightly sealed container.[2]
When handling, appropriate personal protective equipment, such as safety glasses and gloves, should be worn.[2] Avoid inhaling vapors and direct contact with skin.[2]

Visualizations

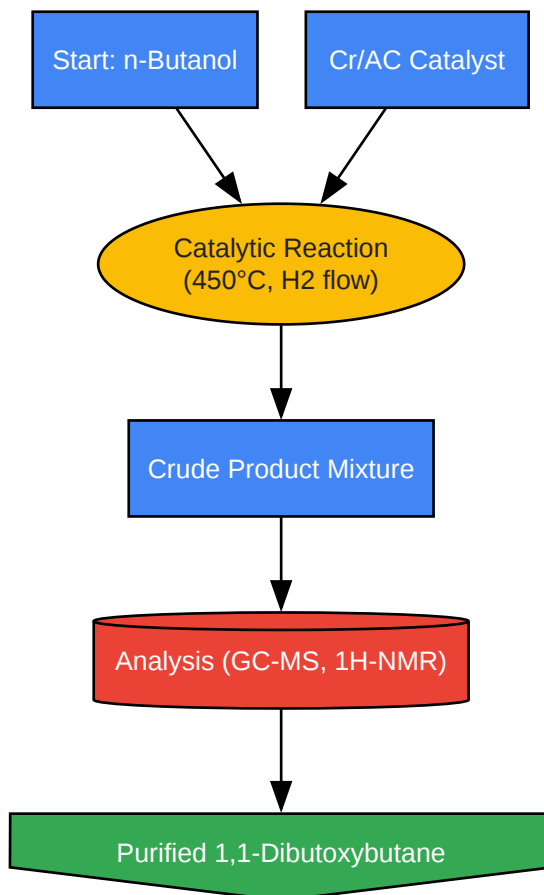
Logical Relationship of 1,1-Dibutoxybutane's Structural Components



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Caption: Structural hierarchy of **1,1-Dibutoxybutane**.

Experimental Workflow for the Synthesis of 1,1-Dibutoxybutane



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Caption: Synthesis workflow for **1,1-Dibutoxybutane**.

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